molecular formula C6H7IN2 B581772 5-Cyclopropyl-3-iodo-1H-pyrazole CAS No. 1218791-06-0

5-Cyclopropyl-3-iodo-1H-pyrazole

Cat. No.: B581772
CAS No.: 1218791-06-0
M. Wt: 234.04
InChI Key: UENBHIUAGUROSO-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-iodo-1H-pyrazole: is a heterocyclic compound with the molecular formula C6H7IN2. It is a derivative of pyrazole, characterized by the presence of a cyclopropyl group at the 5-position and an iodine atom at the 3-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-iodo-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by iodination. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or bromine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the cyclocondensation and iodination steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-3-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Corresponding pyrazole oxides.

    Reduction Products: Deiodinated pyrazole derivatives.

Scientific Research Applications

Chemistry: 5-Cyclopropyl-3-iodo-1H-pyrazole is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound may be used in the development of agrochemicals and materials science. Its reactivity and functional groups make it a versatile intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-iodo-1H-pyrazole is not well-documented. like other pyrazole derivatives, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of the iodine atom may enhance its binding affinity to certain enzymes or receptors, influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropyl-3-iodo-1H-pyrazole is unique due to the combination of the cyclopropyl group and iodine atom, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various applications in scientific research .

Biological Activity

5-Cyclopropyl-3-iodo-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C6_6H7_7I N2_2
  • Molecular Weight : 202.04 g/mol
  • IUPAC Name : this compound

This compound features a cyclopropyl group and an iodine atom at the 3-position of the pyrazole ring, which may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, research has shown that this compound can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial protein synthesis and interference with cell wall formation.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been well documented. Studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives like celecoxib. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation.

Case Studies

  • Study on Efficacy Against Inflammatory Diseases :
    • A study evaluated the effects of this compound in a rat model of arthritis. The results indicated a significant reduction in joint swelling and pain compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy in Clinical Isolates :
    • Another investigation focused on the compound's effectiveness against clinical isolates of S. aureus and E. coli. The findings revealed that it exhibited potent antibacterial activity, particularly against methicillin-resistant strains.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the iodine atom enhances electrophilicity, facilitating interactions with nucleophilic sites in bacterial proteins or enzymes involved in inflammatory pathways.

Potential Pathways Involved:

  • Inhibition of DHDPS (Dihydrodipicolinate Synthase) : This enzyme is crucial in bacterial lysine biosynthesis and is a target for antibiotic development. Inhibitors like pyrazoles could disrupt this pathway, leading to bacterial death.

Properties

IUPAC Name

5-cyclopropyl-3-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENBHIUAGUROSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682046
Record name 5-Cyclopropyl-3-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-06-0
Record name 5-Cyclopropyl-3-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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